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1-(2,4-dichlorobenzyl)-1H-imidazole

Cat. No.: B8798491
M. Wt: 227.09 g/mol
InChI Key: OPCJKENNKLSJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in medicinal chemistry. ijsrtjournal.comnumberanalytics.com First synthesized in 1858, this heterocyclic system is present in numerous biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). tsijournals.comwikipedia.org The unique properties of the imidazole ring, such as its high stability, water solubility, and capacity for hydrogen bonding, make it a desirable component in the design of therapeutic agents. ijsrtjournal.com

In contemporary research, imidazole derivatives are investigated for a wide array of pharmacological activities. nih.gov These include applications as antibacterial, antifungal, anti-inflammatory, and antitumor agents. nih.govnih.gov The imidazole core is particularly prominent in the development of kinase inhibitors, a class of drugs crucial in cancer therapy. nih.gov Its versatility allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets. ijsrtjournal.comnumberanalytics.com

Overview of the 2,4-Dichlorobenzyl Moiety in Bioactive Scaffolds

The 2,4-dichlorobenzyl group is a significant structural component found in various bioactive compounds. This moiety consists of a benzyl (B1604629) group substituted with two chlorine atoms at the 2 and 4 positions of the phenyl ring. The presence of these chlorine atoms can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic character, which in turn can affect its biological activity.

Contextualization of 1-(2,4-Dichlorobenzyl)-1H-Imidazole within Azole Chemistry

This compound belongs to the broader class of azole compounds, which are five-membered heterocyclic compounds containing at least one nitrogen atom. Specifically, as an imidazole derivative, it is a diazole. wikipedia.org Azole chemistry is a vast and critical area of organic and medicinal chemistry, with azole-containing compounds forming the basis of numerous pharmaceuticals, particularly antifungal agents.

The structure of this compound combines the biologically significant imidazole ring with the 2,4-dichlorobenzyl group. This combination is found in several important antifungal medications. For instance, the related compound α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is an intermediate in the synthesis of miconazole (B906) and an impurity in the synthesis of fenticonazole (B42410) and ketoconazole. chemicalbook.com The subject compound itself, this compound, is recognized as a distinct chemical entity. sigmaaldrich.com The study of such compounds is crucial for understanding structure-activity relationships within the azole class of antifungals and for the development of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are presented in the following table.

PropertyValueSource
Molecular Formula C10H8Cl2N2 sigmaaldrich.com
CAS Number 42032-28-0 sigmaaldrich.com

This data is based on available chemical information.

Synthesis and Spectral Data

The synthesis of related imidazole derivatives often involves the N-alkylation of imidazole with a suitable benzyl halide. For example, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol involves reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a base and a phase-transfer catalyst. google.com Another approach involves the reaction of 2,4,ω-trichloroacetophenone with imidazole to form an intermediate, which is then reduced. google.com

Detailed spectral data for this compound is not widely published. However, for a related compound, 2-(2,4-Dichlorophenyl)-4,5-diphenyl-1H-imidazole, the following spectral characteristics have been reported:

Spectral DataValues
¹H NMR (400 MHz, DMSO-d6) δ = 7.26-7.59 (m, 11H), 7.79 (d, 1H, J = 7.6 Hz), 7.86 (d, 1H, J = 7.6 Hz), 12.76 (br, 1H) ppm
¹³C NMR (100 MHz, DMSO-d6) δ = 127.15, 127.68, 127.95, 128.34, 128.73, 129.17, 129.31, 130.22, 131.2, 132.92, 133.06, 134.37, 135.39, 142.76 ppm
IR (KBr, cm⁻¹) 3446, 3070, 1595, 1550, 1503, 1476, 1426, 1323, 1135, 1099, 881, 770, 698, 498

Source: rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2 B8798491 1-(2,4-dichlorobenzyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]imidazole

InChI

InChI=1S/C10H8Cl2N2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2

InChI Key

OPCJKENNKLSJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2,4 Dichlorobenzyl 1h Imidazole

N-Alkylation Strategies for Imidazole (B134444) Functionalization

The direct introduction of the 2,4-dichlorobenzyl group onto the nitrogen atom of the imidazole ring is a fundamental and widely employed synthetic strategy.

Reaction with 2,4-Dichlorobenzyl Halides

A primary method for the synthesis of 1-(2,4-dichlorobenzyl)-1H-imidazole involves the N-alkylation of imidazole with a 2,4-dichlorobenzyl halide, typically chloride or bromide. This reaction is a classical nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon of the 2,4-dichlorobenzyl halide, displacing the halide ion.

The selection of the halide can influence the reaction rate, with bromides generally being more reactive than chlorides. For instance, the reaction of imidazole with 3,4-dichlorophenacyl bromide in acetonitrile (B52724) can proceed at 0°C and then at room temperature to yield the corresponding N-substituted imidazole. chemicalbook.com

Role of Strong Bases and Solvents in N-Alkylation Processes

The efficiency of the N-alkylation reaction is significantly influenced by the choice of base and solvent. Strong bases are often employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic benzyl (B1604629) halide. Common bases include sodium hydride (NaH) and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comprepchem.com For example, treating trans-1-[2-Hydroxy-4-phenylbut-3-enyl]imidazole with sodium hydride in dry tetrahydrofuran (B95107) (THF) generates the corresponding alkoxide, which can then react with α,2,4-trichlorotoluene. prepchem.com

The solvent system plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used. google.comprepchem.com In some cases, phase-transfer catalysts like polyethylene (B3416737) glycol (PEG) or tetrabutylammonium (B224687) bromide (TBAB) are utilized, particularly in biphasic systems, to facilitate the transfer of the imidazolide (B1226674) anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. google.comgoogle.com For instance, the synthesis of 1-(2,4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol can be carried out using PEG-4000 as a phase-transfer catalyst in THF. google.com

Base Solvent Catalyst Key Features Reference
Sodium HydroxideDimethylformamide (DMF)PEG600Homogeneous reaction, elevated temperatures (110-115°C) may be required. google.com
Sodium HydrideTetrahydrofuran (THF)NoneStrong base, requires anhydrous conditions. prepchem.com
Potassium Hydroxide/AluminaHexafluoroisopropanol (HFIP)NoneMild reaction conditions, catalyst can be recycled. patsnap.com
Sodium HydroxideToluene/WaterTetrabutylammonium BromidePhase-transfer catalysis, but TBAB has stability issues. google.com

Alternative Synthetic Routes and Precursor Chemistry

Beyond direct N-alkylation, alternative synthetic strategies often involve the construction of the desired molecule from advanced precursors, allowing for greater control and access to a wider range of derivatives.

Synthesis from Related Ethanone (B97240) Precursors (e.g., 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone)

A versatile approach to this compound and its analogs involves the use of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone as a key intermediate. nih.govchemicalbook.com This ethanone precursor can be synthesized by the N-alkylation of imidazole with 2-bromo-1-(2,4-dichlorophenyl)ethanone (2,4-dichlorophenacyl bromide). chemicalbook.com

This method provides a strategic advantage as the ketone functionality in the ethanone precursor serves as a handle for further chemical modifications.

Reduction and Other Functional Group Interconversions

The carbonyl group of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be readily reduced to a hydroxyl group to form the corresponding ethanol (B145695) derivative, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. google.com This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or potassium borohydride (KBH4). google.com

The resulting alcohol can then undergo further reactions. For example, O-alkylation of the hydroxyl group with another benzyl halide under basic conditions, often with a phase-transfer catalyst, can lead to the formation of ether-linked derivatives. google.com This two-step sequence of reduction followed by O-alkylation from the ethanone precursor provides a flexible route to a variety of analogs.

Derivatization Strategies of the this compound Scaffold

The this compound core structure can be further modified to explore structure-activity relationships and develop new chemical entities. These derivatization strategies can target different positions on the imidazole ring or the dichlorobenzyl moiety.

One approach involves introducing substituents onto the imidazole ring itself. While direct electrophilic substitution on the N-substituted imidazole can be challenging and lead to mixtures of products, strategies involving the use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can allow for regioselective C-H arylation at the C2, C4, and C5 positions of the imidazole ring. nih.gov

Another common derivatization strategy involves modifications of a functional group attached to the imidazole. For instance, if the scaffold contains a hydroxyl group, as in α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, this group can be etherified with various alkyl or aryl halides to generate a library of ether derivatives. google.comresearchgate.net The synthesis of miconazole (B906) analogues, for example, involves the O-alkylation of 1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-1H-imidazole with substituted benzyl or thienylmethoxy halides. researchgate.net

Introduction of Additional Side Chains and Heterocyclic Moieties

The functionalization of the this compound scaffold is crucial for the development of new derivatives with potentially enhanced or novel biological activities. Research has primarily focused on the modification of its derivatives, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which serves as a versatile intermediate.

One prominent strategy involves the O-alkylation of the hydroxyl group in 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This reaction allows for the introduction of a wide variety of side chains. For instance, the reaction of this alcohol with differently substituted benzyl chlorides or other alkylating agents, often in the presence of a base and a phase-transfer catalyst, yields a library of ether derivatives.

A notable patent discloses the synthesis of several analogues by reacting 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol with various benzyl chlorides. researchgate.net This process, carried out in a mixture of tetrahydrofuran and water with sodium hydroxide as the base and polyethylene glycol (PEG-400) as a phase-transfer catalyst, demonstrates a versatile method for introducing substituted arylmethyl groups. researchgate.net Examples of moieties that have been successfully introduced include the (2,6-dichlorophenyl)methyl, (4-chlorophenyl)methyl, and (4-thiophenyl)benzyl groups. researchgate.net The introduction of a thiophene (B33073) moiety, a common heterocyclic ring in medicinal chemistry, is particularly noteworthy as it can significantly alter the electronic and pharmacokinetic properties of the parent molecule.

The following table summarizes the synthesis of various derivatives from 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol, as described in the patent literature.

Starting MaterialReagentCatalystProductYield
1-(2,4-dichlorophenyl)-2-imidazolyl ethanol4-thiophenyl benzyl chloridePEG-4001-[2-(2,4-dichlorophenyl)-2-[[4-(thiophenyl)]methoxy]ethyl]-1H-imidazole nitrate82.1%
1-(2,4-dichlorophenyl)-2-imidazolyl ethanol2,6-dichlorobenzyl chloridePEG-4001-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrateNot specified
1-(2,4-dichlorophenyl)-2-imidazolyl ethanol4-chlorobenzyl chloridePEG-4001-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoleNot specified

Stereoselective Synthesis of Chiral Derivatives

The presence of a stereocenter in many derivatives of this compound, particularly in antifungal agents like miconazole and econazole, underscores the importance of stereoselective synthesis. The biological activity of these compounds is often highly dependent on the absolute configuration of the chiral center.

A highly effective approach for the synthesis of chiral derivatives involves a chemoenzymatic strategy. This method utilizes enzymes to catalyze key stereoselective transformations, offering high enantioselectivity under mild reaction conditions. A pivotal intermediate in the synthesis of chiral antifungal agents is (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

The stereoselective synthesis of this chiral alcohol can be achieved through the enzymatic reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Alcohol dehydrogenases (ADHs) have proven to be particularly effective for this transformation. For example, the use of alcohol dehydrogenase A (ADH-A) or alcohol dehydrogenase T (ADH-T) can yield the (R)-enantiomer of the alcohol in high enantiomeric excess. researchgate.netnih.gov This enantiopure alcohol can then be used as a chiral building block for the synthesis of various optically active imidazole derivatives. researchgate.netnih.gov

The subsequent step involves the N-alkylation of imidazole with the chiral (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol to produce the corresponding chiral 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This can then be further functionalized, as described in the previous section, to yield a range of enantiomerically pure final products.

The table below outlines a chemoenzymatic approach to synthesize the key chiral intermediate.

SubstrateBiocatalystProductEnantiomeric Excess (ee)
2-chloro-1-(2,4-dichlorophenyl)ethanoneAlcohol Dehydrogenase A (ADH-A)(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99%
2-chloro-1-(2,4-dichlorophenyl)ethanoneAlcohol Dehydrogenase T (ADH-T)(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99%

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both phase-transfer catalysis and metal-catalyzed cross-coupling reactions have been effectively employed.

Phase-Transfer Catalysis in N-Alkylation

The synthesis of this compound is commonly achieved through the N-alkylation of imidazole with 2,4-dichlorobenzyl chloride. Phase-transfer catalysis (PTC) is a particularly advantageous method for this transformation. PTC facilitates the transfer of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving yields.

Various phase-transfer catalysts can be employed, including quaternary ammonium (B1175870) salts and polyethylene glycols (PEGs). A patent for the synthesis of the related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, highlights the use of PEG-600 as a catalyst in the reaction between imidazole and 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) in the presence of sodium hydroxide. nih.govgoogle.com Another patent describes a similar synthesis using an inorganic carrier, KOH/Al2O3, as an alkaline catalyst in hexafluoroisopropanol as the solvent. researchgate.net

The use of PTC offers several benefits, including milder reaction conditions, easier work-up procedures, and the potential for solvent-free reactions, contributing to a more environmentally benign synthetic process.

Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, represent powerful tools for the formation of carbon-nitrogen bonds. While the direct synthesis of this compound is typically achieved via N-alkylation, copper catalysis is highly relevant for the synthesis of N-arylimidazole derivatives, which can be considered analogues.

For instance, the reaction of an imidazole with an aryl halide in the presence of a copper catalyst and a suitable ligand can afford the corresponding N-arylimidazole. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principles are applicable for the synthesis of a broader range of N-substituted imidazoles.

Furthermore, copper catalysis can be employed in the modification of the imidazole ring itself. An alternative synthesis of miconazole, a structurally related compound, involves the intermolecular insertion of a carbenoid species, generated from an α-diazoketone, into imidazole using copper acetylacetonate (B107027) as a catalyst. researchgate.net This demonstrates the utility of copper catalysis in constructing the core imidazole-containing structure.

The following table provides examples of catalytic systems used in the synthesis of imidazole derivatives.

Reaction TypeCatalystSubstratesProduct Class
N-Alkylation (PTC)PEG-600 / NaOHImidazole, 2-chloro-1-(2,4-dichlorophenyl)ethanol1-Substituted imidazole-ethanol
N-Alkylation (PTC)KOH / Al2O3Imidazole, 1-(2,4-dichlorophenyl)-2-chloroethanol1-Substituted imidazole-ethanol
Carbenoid InsertionCopper Acetylacetonateα-Diazoketone, ImidazoleImidazole derivatives (e.g., Miconazole)

Molecular Architecture and Electronic Structure Elucidation

Conformational Analysis and Tautomerism of the Imidazole (B134444) Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. ontosight.ai In its unsubstituted form, it exhibits tautomerism, a phenomenon where a proton can shuttle between the two nitrogen atoms. However, in 1-(2,4-dichlorobenzyl)-1H-imidazole, the substituent is attached to the N1 position of the imidazole ring. This 1-substitution precludes the possibility of prototropic tautomerism, as there is no longer a mobile proton on the ring's nitrogen atoms. The molecule is therefore locked in the 1-substituted form.

Influence of the 2,4-Dichlorobenzyl Substituent on Overall Molecular Geometry

The molecular geometry of this compound is dictated by the spatial relationship between the planar imidazole ring and the 2,4-dichlorophenyl ring. These two ring systems are not coplanar. They are connected by a methylene (B1212753) (-CH2-) linker, and there is significant rotational freedom around the single bonds.

The precise orientation is influenced by several factors, including steric hindrance between the hydrogen atoms on the methylene bridge and the atoms of both rings, as well as electronic interactions involving the electron-rich imidazole ring and the electron-poor, chlorine-substituted phenyl ring.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Heterocycle1H-Imidazole Ring
Substituent2,4-Dichlorobenzyl Group
LinkerMethylene Bridge (-CH2-)
Expected ConformationNon-planar, with a significant dihedral angle between the imidazole and dichlorophenyl rings.

Stereochemical Aspects and Isomeric Forms

Stereochemistry is a critical aspect of molecular characterization. A detailed analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (chiral carbons), which are typically carbon atoms attached to four different substituent groups. The carbon of the methylene bridge is bonded to two identical hydrogen atoms, and no other atoms in the molecule meet the criteria for a stereocenter. Consequently, this compound does not have enantiomers or diastereomers.

While it lacks stereoisomers, other types of isomers exist.

Positional Isomers: These isomers have the same molecular formula but differ in the position of the substituents. For example, the chlorine atoms could be at different positions on the phenyl ring, forming isomers like 1-(2,5-dichlorobenzyl)-1H-imidazole or 1-(3,4-dichlorobenzyl)-1H-imidazole. Similarly, the benzyl (B1604629) group could theoretically be attached to a different atom of the imidazole ring, though the 1-substituted isomer is the focus here.

Functional Isomers: It is possible for other molecules to share the same molecular formula (C10H8Cl2N2) but have different functional groups or connectivity. An example is α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, which has a related but distinct structure and the molecular formula C11H10Cl2N2O. biosynth.comlongrowbio.com Another related compound is 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. nih.gov

The existence of these related structures, such as imazalil (B1671291) (1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole), highlights the chemical diversity that can be achieved with the dichlorobenzyl-imidazole scaffold. epa.gov

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-(2,4-dichlorobenzyl)-1H-imidazole. ¹H-NMR provides detailed information about the chemical environment of protons, their multiplicity, and their spatial relationships.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the 2,4-dichlorobenzyl group. The protons on the imidazole ring typically appear as singlets or doublets. chemicalbook.com The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the attached dichlorobenzyl group. The benzylic methylene (B1212753) protons (CH₂) will appear as a singlet, and its chemical shift will be influenced by the adjacent imidazole ring and the dichlorophenyl group. The aromatic protons of the dichlorophenyl ring will exhibit a complex splitting pattern due to their coupling with each other.

General principles of ¹H-NMR suggest that the chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. acs.org For instance, the protons on the imidazole ring are expected in the aromatic region, typically between 7 and 8 ppm. chemicalbook.comhmdb.ca The methylene bridge protons are anticipated to be around 5.0-6.0 ppm. The protons on the dichlorophenyl ring will also resonate in the aromatic region, with their exact shifts determined by the positions of the chloro substituents.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Imidazole H-2~7.7SingletN/A
Imidazole H-4~7.1SingletN/A
Imidazole H-5~7.1SingletN/A
Benzylic CH₂~5.3SingletN/A
Dichlorophenyl H-3~7.5Doublet~2.0
Dichlorophenyl H-5~7.3Doublet of doublets~8.5, 2.0
Dichlorophenyl H-6~7.0Doublet~8.5

Note: The predicted values are based on general knowledge of similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of an imidazole derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. nist.gov Key expected vibrational modes include C-H stretching of the aromatic and imidazole rings, C=N and C-N stretching vibrations within the imidazole ring, and C-Cl stretching from the dichlorobenzyl group. The imidazole ring itself has a set of characteristic ring stretching and deformation vibrations. nih.gov

Table 2: Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Imidazole Ring C-H Stretch3150 - 3100IR, Raman
C=N Stretch (Imidazole)1670 - 1600IR, Raman
C=C Stretch (Aromatic)1600 - 1450IR, Raman
Imidazole Ring Vibrations1550 - 1400IR, Raman
CH₂ Bending~1450IR
C-N Stretch1300 - 1200IR, Raman
C-Cl Stretch800 - 600IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the molecular formula is C₁₀H₈Cl₂N₂ with a molecular weight of approximately 227.1 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. The study of fragmentation patterns of related imidazole and benzimidazole (B57391) derivatives suggests that common fragmentation pathways would involve cleavage of the bond between the benzyl (B1604629) group and the imidazole ring. journalijdr.comresearchgate.net

This would likely lead to the formation of a stable dichlorobenzyl cation (m/z 159) and an imidazolyl radical, or a dichlorobenzyl radical and an imidazolyl cation (m/z 67). Further fragmentation of the dichlorobenzyl cation could involve the loss of chlorine atoms. The imidazole ring itself can fragment, for example, by losing HCN. researchgate.netnist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
226/228/230[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
159/161[C₇H₅Cl₂]⁺ (Dichlorobenzyl cation)
124/126[C₇H₅Cl]⁺ (Chlorobenzyl cation after loss of Cl)
67[C₃H₃N₂]⁺ (Imidazolyl cation)

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or by-products from the synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method is typically suitable for imidazole derivatives. nih.govshodex.com In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like acids or buffers to improve peak shape. sielc.comsielc.com The purity of this compound can be determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of Imidazole Derivatives

Parameter Condition
Column C18 or C8 reverse-phase, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV at a wavelength around 220-230 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. usc.edugdut.edu.cn Imidazole derivatives can often be analyzed by GC-MS, sometimes requiring derivatization to increase their volatility. gdut.edu.cn The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity assessment. nih.gov A spot of the compound solution is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a sealed chamber with a suitable mobile phase. youtube.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound, stationary phase, and mobile phase. khanacademy.orgyoutube.com For imidazole derivatives, a mixture of a non-polar solvent like heptane (B126788) or n-butyl acetate (B1210297) and a polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier like diethylamine, can be an effective mobile phase. nih.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While the solid-state structures of several analogous and related imidazole-containing compounds have been determined and are available, the precise crystal structure, including unit cell dimensions, space group, and detailed intermolecular interactions for this compound, remains unelucidated.

The determination of the three-dimensional atomic arrangement of this compound in the solid state would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. Subsequent structure solution and refinement would provide critical insights into its molecular conformation, including the dihedral angle between the 2,4-dichlorophenyl and imidazole rings, as well as the nature of any intermolecular forces, such as hydrogen bonds, halogen bonds, or π-stacking interactions, that govern the crystal packing. Such data is invaluable for understanding the compound's physicochemical properties and for computational modeling studies.

Researchers seeking to perform such a characterization would need to synthesize and purify the compound and then employ crystallogenesis techniques to obtain a diffraction-quality crystal. The resulting crystallographic information file (CIF) would be the definitive source for its solid-state architecture.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Focus

Antifungal Activity Studies

The primary mechanism of antifungal action for many imidazole-based compounds, including 1-(2,4-dichlorobenzyl)-1H-imidazole, involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Inhibition of Fungal Ergosterol Biosynthesis Pathways

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a complex, multi-step process that is a key target for antifungal drugs. The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and function.

A crucial enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. nih.gov This enzyme, also known as CYP51, is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. nih.govwikipedia.org Azole antifungals, a class that includes imidazole (B134444) derivatives, are well-established inhibitors of CYP51. nih.govnih.gov By blocking this demethylation step, these compounds prevent the formation of ergosterol. nih.gov The accumulation of 14α-methylated sterols in the fungal membrane disrupts its structure and function, leading to increased permeability and inhibition of fungal growth. nih.gov

The inhibitory action of imidazole-based antifungals on CYP51 is mediated through a specific interaction with the enzyme's active site. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom of the ferric cytochrome P450 enzyme. nih.govnih.gov This binding displaces the natural substrate, lanosterol, and prevents the catalytic cycle from proceeding. nih.gov This interaction is a hallmark of type II spectral binding, a characteristic feature of azole antifungal agents. nih.gov

Direct Fungal Cell Membrane Disruption Mechanisms

Beyond the inhibition of ergosterol synthesis, some imidazole derivatives may exert a more direct effect on the fungal cell membrane. While the primary mechanism is the depletion of ergosterol, the incorporation of abnormal sterols can in itself lead to membrane stress and dysfunction. nih.govnih.gov Additionally, some studies suggest that imidazole antifungals can increase the permeability of the cell membrane to certain ions, which may contribute to their cytotoxic effects. nih.gov

Spectrum of Activity against Various Fungal Strains

Imidazole derivatives, as a class, exhibit a broad spectrum of activity against a variety of fungal pathogens. This includes yeasts such as Candida spp., filamentous fungi like Aspergillus spp., and dermatophytes, which are responsible for infections of the skin, hair, and nails. nih.govnih.govresearchgate.net The efficacy of these compounds can vary between different fungal species and even strains within a species, often influenced by the specific structure of the CYP51 enzyme and the presence of drug resistance mechanisms. nih.govnih.gov

Table 1: Antifungal Activity of Imidazole Derivatives against Various Fungal Strains

Fungal GenusRepresentative SpeciesGeneral Susceptibility to Imidazoles
CandidaCandida albicansGenerally susceptible, though resistance can emerge. frontiersin.orgnih.gov
Candida glabrataOften shows reduced susceptibility or resistance. nih.govnih.gov
Candida kruseiIntrinsically resistant to some azoles. nih.govnih.gov
Candida parapsilosisGenerally susceptible. nih.gov
AspergillusAspergillus fumigatusSusceptibility can vary; some strains are resistant. nih.gov
Aspergillus nigerGenerally susceptible. nih.gov
DermatophytesTrichophyton spp.Generally susceptible. researchgate.netnih.gov
Microsporum spp.Generally susceptible.
Epidermophyton spp.Generally susceptible.

Antimicrobial Activity Studies (General Bacterial and Fungal)

While the primary focus of this compound and related compounds is their antifungal activity, some imidazole derivatives have also been reported to possess antibacterial properties. nih.govymerdigital.com However, their potency against bacteria is generally lower than their antifungal effects. The mechanism of antibacterial action is less well-defined but may involve different cellular targets than those in fungi. The broad-spectrum antimicrobial potential of some imidazole-containing compounds continues to be an area of research. nih.gov

Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Imidazole derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these compounds is often attributed to the versatile nature of the imidazole ring, a five-membered heterocycle that can be readily modified to enhance its therapeutic properties. nih.govnih.gov

For instance, studies on various 2,4,5-triphenyl-1H-imidazole-1-yl derivatives have shown significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae (Gram-positive), as well as Pseudomonas aeruginosa and E. coli (Gram-negative). ymerdigital.com In some cases, the activity of these synthesized compounds was comparable to standard antibiotics like tetracycline. ymerdigital.com The lipophilicity of imidazole and imidazolium (B1220033) salts, which can be adjusted by adding different hydrophobic groups, plays a crucial role in their antibacterial potency. nih.gov

Nitroimidazole derivatives, a specific class of imidazoles, are effective against both Gram-negative and Gram-positive anaerobic bacteria. nih.gov Metronidazole (B1676534), a well-known nitroimidazole, is used to treat infections caused by anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive Clostridium difficile. nih.gov The general trend observed in several studies is that Gram-positive bacteria tend to be more susceptible to imidazole derivatives than Gram-negative bacteria. researchgate.net

Interactive Table: Antibacterial Activity of Imidazole Derivatives

Bacterial Strain Type Imidazole Derivative Activity
Staphylococcus aureus Gram-Positive Susceptible
Klebsiella pneumoniae Gram-Positive Susceptible
Pseudomonas aeruginosa Gram-Negative Susceptible
E. coli Gram-Negative Susceptible
Helicobacter pylori Gram-Negative Susceptible (to Nitroimidazoles)

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of imidazole derivatives is multifaceted. One of the primary modes of action involves the disruption of bacterial cellular integrity and function. nih.gov For nitroimidazole derivatives like metronidazole, the mechanism is initiated by the reduction of the nitro group within the anaerobic bacterial cell. nih.gov This process generates a short-lived, highly reactive nitro radical anion, which subsequently decomposes, leading to cellular damage. nih.gov

Another key mechanism is the interference with bacterial DNA replication and cell wall synthesis. nih.gov Quaternary ammonium (B1175870) compounds (QACs) derived from imidazoles are known to impair the permeability of bacterial cell membranes, a mode of action that is less likely to contribute to the development of antimicrobial resistance. nih.gov

Research into Antiproliferative and Anticancer Properties (In Vitro and Mechanistic Focus)

Beyond their antimicrobial effects, imidazole derivatives have emerged as promising candidates in cancer research, exhibiting significant antiproliferative and anticancer properties in various in vitro studies. nih.govimedpub.com

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

A key aspect of the anticancer activity of imidazole derivatives is their ability to modulate critical cellular pathways that control cell growth and survival. Several studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com For example, certain novel imidazo[1,2-a]pyridine (B132010) compounds have been found to trigger extrinsic apoptosis, a specific cell death pathway, and cause cell cycle arrest in breast cancer cells. nih.gov

The induction of apoptosis is often mediated by the activation of caspases, a family of protease enzymes that play an essential role in the execution of apoptosis. nih.gov Furthermore, some imidazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.govmdpi.com This can occur at different phases of the cell cycle, such as the S phase or the G2/M phase. mdpi.comnih.gov For instance, certain 2-Aryl-1H-benzo[d]imidazole derivatives have been shown to cause cell cycle arrest in the G2/M phase in A549 lung cancer cell lines. nih.gov

Enzyme Inhibition in Cancer Cell Lines (e.g., Kinases, Hexokinase Type-II)

Enzyme inhibition is another significant mechanism through which imidazole derivatives exert their anticancer effects. These compounds have been shown to target and inhibit various enzymes that are crucial for cancer cell survival and proliferation. drugtargetreview.comyoutube.com

Kinases, a class of enzymes that regulate many cellular processes, are a major target. nih.gov For example, certain benzimidazole (B57391) and (halogenated)benzylidene-benzohydrazide hybrids have demonstrated potent inhibitory activity against key kinases such as EGFR, HER2, and CDK2, which are often dysregulated in cancer. nih.gov Some imidazole-based compounds have been specifically designed as EGFR inhibitors, showing promising results in halting the growth of various cancer cell lines. nih.gov

Microtubule Targeting and Antimitotic Effects

Microtubules are dynamic protein filaments that are essential for cell division, forming the mitotic spindle that segregates chromosomes. nih.govnih.gov Targeting microtubules is a well-established strategy in cancer therapy, and several imidazole derivatives have been identified as potent microtubule-targeting agents. nih.govnih.govmdpi.com

These compounds can disrupt the normal process of microtubule polymerization and depolymerization, leading to the formation of defective mitotic spindles. nih.govnih.gov This disruption triggers a mitotic arrest, preventing the cancer cells from dividing, and ultimately leads to apoptotic cell death. nih.gov The antimitotic activity of these compounds makes them attractive candidates for the development of new anticancer drugs. mdpi.com Research has shown that some 2-Aryl-1H-benzo[d]imidazole derivatives can inhibit tubulin polymerization and disrupt the intracellular microtubule network. nih.gov

Other Investigated Biological Activities of Imidazole Derivatives in Research Contexts

The biological activities of imidazole derivatives extend beyond their antimicrobial and anticancer properties. ijpsjournal.comresearchgate.netajrconline.orglongdom.org The imidazole scaffold is a versatile platform for the development of compounds with a wide range of pharmacological effects. ijpsjournal.comresearchgate.netajrconline.orglongdom.org

In research settings, imidazole derivatives have been investigated for a variety of other potential therapeutic applications, including:

Antifungal activity : Many imidazole derivatives are potent antifungal agents. nih.gov

Anti-inflammatory activity : Some derivatives have shown promise as anti-inflammatory agents. ijpsjournal.com

Antiviral activity : The potential of imidazole compounds as antiviral agents is an active area of research. nih.gov

Antitubercular activity : Certain imidazole derivatives have demonstrated activity against Mycobacterium tuberculosis. ijpsjournal.com

The broad spectrum of biological activities associated with the imidazole ring underscores its importance in medicinal chemistry and drug discovery. researchgate.netajrconline.org

General Enzyme Inhibition Studies

While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has been a significant focus of enzyme inhibition research. Various derivatives have been shown to inhibit a range of enzymes through diverse mechanisms.

For instance, certain imidazole derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes mellitus, respectively. nih.govisp.edu.pk The inhibitory potential of these compounds is often attributed to the interaction of the imidazole nucleus with the active site of the enzymes. nih.gov

In the context of infectious diseases, imidazole derivatives have been identified as inhibitors of crucial microbial enzymes. One notable target is CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. Inhibition of this enzyme by azole compounds, including imidazoles, has been shown to have antimycobacterial effects. conicet.gov.ar The mechanism of inhibition often involves the nitrogen atom of the imidazole ring coordinating with the heme iron in the enzyme's active site. conicet.gov.ar Another study highlighted an imidazole derivative as a potential inhibitor of lactate (B86563) dehydrogenase (LDHA) through in silico docking studies, suggesting a binding affinity at the enzyme's active site. researchgate.net Furthermore, some imidazole derivatives have shown inhibitory activity against inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key target for antiviral therapies. nih.gov

It is important to note that while these studies underscore the potential of the imidazole scaffold in enzyme inhibition, specific experimental data for this compound is needed to confirm its activity against these or other enzymes.

Receptor Binding Assays

Information regarding specific receptor binding assays for this compound is scarce in the current scientific literature. However, studies on structurally related imidazole compounds have demonstrated their ability to interact with various receptors, suggesting potential areas of investigation for the title compound.

One area of significant research has been the interaction of imidazole derivatives with adrenergic receptors. For example, a structure-activity relationship study on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which share the core imidazole structure, revealed potent and selective agonist or antagonist activity at α1- and α2-adrenergic receptors. nih.gov These studies indicate that modifications to the substituents on the imidazole ring and its side chains play a crucial role in determining the affinity and functional activity at these receptors. nih.gov

Additionally, imidazole-containing compounds are known to interact with histamine (B1213489) receptors, given that histamine itself is an imidazole derivative. ontosight.ai This interaction is fundamental to their use in managing gastrointestinal disorders. ontosight.ai While not directly demonstrated for this compound, the potential for interaction with adrenergic, histamine, or other receptors remains a plausible area for future research.

Anti-inflammatory Research

The imidazole moiety is a common feature in many compounds exhibiting anti-inflammatory properties. dntb.gov.uanih.gov Research into various imidazole derivatives has revealed multiple mechanisms through which they can modulate inflammatory pathways, although specific studies on this compound are not prominent.

One of the key mechanisms underlying the anti-inflammatory effects of some imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov For example, molecular docking studies of certain 1,2-disubstituted imidazole derivatives have shown high binding affinity with the COX-2 receptor, comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

Another important avenue of anti-inflammatory action for imidazole compounds is the inhibition of pro-inflammatory cytokines. nih.gov Studies on 1-hydroxy-2,4,5-triaryl imidazole derivatives have demonstrated their ability to inhibit the production of interleukin-1β (IL-1β), a key cytokine in the inflammatory cascade. nih.gov This inhibition is linked to the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

The table below summarizes the anti-inflammatory activity of some representative imidazole derivatives, highlighting the potential mechanisms of action that could be relevant for this compound.

Compound/Derivative Observed Effect Proposed Mechanism Reference
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazoleHigh binding affinity with COX-2 receptorInhibition of COX-2 nih.gov
1-hydroxy-2,4,5-triaryl imidazole derivativesInhibition of IL-1β productionInhibition of p38 MAPK pathway nih.gov
General Imidazole DerivativesAnalgesic and anti-inflammatory activitiesNot specified dntb.gov.uaresearchgate.net

Antiprotozoal Research

While the imidazole ring is a core component of some antiprotozoal drugs, specific research on the antiprotozoal activity of this compound is not readily found in the literature. chemijournal.com However, the broader class of imidazole and particularly benzimidazole derivatives has been extensively studied for its efficacy against various protozoan parasites.

Metronidazole, a nitroimidazole, is a cornerstone for the treatment of infections caused by Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.comnih.govpreprints.org Its mechanism of action involves the reduction of its nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radicals that damage the parasite's DNA. mdpi.com

Benzimidazole derivatives, such as albendazole (B1665689) and mebendazole, are also used as second-line treatments for some protozoal infections. mdpi.compreprints.orgresearchgate.net Their primary mode of action is the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts essential cellular processes like motility and cell division in the parasite. mdpi.com

Recent research has also explored novel benzimidazole derivatives for their antiprotozoal potential. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the activity of metronidazole in some cases. nih.gov

The table below presents data on the antiprotozoal activity of some imidazole and benzimidazole derivatives.

Compound/Derivative Target Protozoa IC50 Values Reference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesT. vaginalis, G. intestinalis, E. histolyticaNanomolar range nih.gov
Albendazole and Mebendazole SaltsE. histolytica, G. lamblia, T. vaginalis37.95–125.53 µM researchgate.net

These findings suggest that the imidazole scaffold is a promising starting point for the development of new antiprotozoal agents. Further investigation is required to determine if this compound shares these properties.

Antiviral Research

The imidazole nucleus is present in a number of compounds that have been investigated for their antiviral properties against a range of DNA and RNA viruses. nih.gov While specific antiviral studies on this compound are not widely reported, research on related imidazole derivatives provides insights into their potential antiviral mechanisms.

One mechanism of antiviral action for some imidazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides, which are essential for viral replication. nih.gov For example, certain 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives have shown activity against the hepatitis C virus (HCV) through this mechanism. nih.gov

Other imidazole derivatives have been synthesized and evaluated against a variety of viruses. For instance, a series of 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were tested against viruses such as herpes simplex virus (HSV), coxsackie virus, and respiratory syncytial virus (RSV). nih.gov Additionally, imidazo[2,1-b]thiazole (B1210989) derivatives have shown moderate activity against influenza A virus and vesicular stomatitis virus.

The table below summarizes the antiviral activity of some imidazole derivatives against different viruses.

Compound/Derivative Target Virus Activity (EC50/IC50) Reference
Imidazole l-ascorbic acid derivative (16a)Hepatitis C Virus (HCV)EC50 = 36.6 μg/mL nih.gov
[Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2Dengue Virus (DENV-2)IC50 = 98.62 μg/mL nih.gov
Imidazo[2,1-b]thiazole derivative (6)Vesicular Stomatitis VirusEC50 = 9 µM
Imidazo[2,1-b]thiazole derivative (11)Vesicular Stomatitis VirusEC50 = 2 µM

These studies highlight the diverse antiviral potential of the imidazole scaffold, suggesting that this compound could be a candidate for future antiviral screening and development.

Structure Activity Relationships Sar of 1 2,4 Dichlorobenzyl 1h Imidazole and Its Derivatives

Role of the Imidazole (B134444) Ring in Ligand-Target Interactions

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental component for the biological activity of this class of compounds. researchgate.netresearchgate.netrsc.org Its unique electronic and structural features allow it to participate in a variety of noncovalent interactions with biological targets. nih.gov These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions, which are essential for the molecule to bind effectively to its target receptor or enzyme. nih.govnih.govnih.gov

The nitrogen atoms within the imidazole ring are key to its function. chemijournal.com One nitrogen atom typically bears a hydrogen atom, while the other is a pyrrole-type nitrogen. researchgate.net This arrangement allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within a biological binding site. nih.gov The aromatic nature of the ring also enables π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in proteins. nih.govbritannica.com Furthermore, the imidazole moiety is a well-known ligand for metal ions, and this coordinating ability can be crucial for the inhibition of metalloenzymes. researchgate.netrsc.org The versatility of the imidazole ring in forming these diverse interactions makes it a privileged scaffold in medicinal chemistry for designing molecules with specific biological activities. nih.gov

Impact of the Dichlorobenzyl Moiety on Biological Potency and Selectivity

The 2,4-dichlorobenzyl group significantly influences the biological potency and selectivity of these imidazole derivatives. The chlorine atoms at positions 2 and 4 of the benzyl (B1604629) ring are electron-withdrawing groups, which can alter the electronic properties of the entire molecule. This, in turn, can affect how the molecule interacts with its biological target.

The presence and position of these chlorine atoms can enhance the binding affinity of the compound for its target. For instance, in some contexts, the substitution of a 4-chlorophenyl moiety for an unsubstituted phenyl group has been shown to significantly increase inhibitory activity against certain enzymes. nih.gov This suggests that the electronic and steric effects of the chlorine atoms are important for optimal interaction with the active site of the protein. The dichlorination pattern can also contribute to the selectivity of the compound for a particular biological target over others, a critical aspect in drug design to minimize off-target effects. The hydrophobic nature of the dichlorobenzyl group can also play a role in its interaction with hydrophobic pockets within the target protein.

Influence of Linker Chains and Substitutions on Activity (e.g., Ethanone (B97240), Ethanol (B145695) Linkers)

The nature of the linker connecting the imidazole ring to other parts of the molecule, as well as any substitutions on this linker, can have a profound impact on biological activity. The length, flexibility, and chemical nature of the linker are critical determinants of how the key pharmacophoric elements, such as the imidazole and dichlorobenzyl moieties, are presented to the biological target.

For example, studies on various hybrid molecules have demonstrated that the length of the linker can be a decisive factor, with increased length sometimes leading to decreased activity against certain enzymes. nih.gov Conversely, the introduction of specific functional groups into the linker, such as an ethanone or ethanol group, can introduce new points of interaction, like hydrogen bonding, which may enhance binding affinity. The type of substitution on the linker is also vital; electron-donating or electron-withdrawing groups can modulate the electronic properties and thereby the activity of the compound. nih.gov It has been observed that even minor changes, such as the substitution of a methyl group for a fluorine atom, can significantly alter the biological performance of the hybrid molecule. nih.gov

Stereochemical Influence on Biological Activity (e.g., (R) vs. (S) Enantiomers, (Z)-Configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of chiral compounds, including derivatives of 1-(2,4-dichlorobenzyl)-1H-imidazole. ijpsr.com Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. ijpsr.com

The differential activity between (R) and (S) enantiomers is a well-documented phenomenon. ijpsr.com One enantiomer may bind with high affinity to a specific receptor, eliciting a desired therapeutic effect, while the other enantiomer may be less active, inactive, or even produce unwanted side effects. ijpsr.com For example, in a study of related imidazole derivatives, the S-(+) isomer was found to have a greater affinity for both α1- and α2-adrenoceptors compared to the R-(-) isomer. nih.gov Furthermore, the R-(-) isomer acted as an antagonist at α2A-adrenoceptors, while the S-(+) isomer was an agonist. nih.gov This highlights how stereochemistry can dramatically influence not only the potency but also the nature of the biological response. Similarly, the geometric configuration, such as (Z) or (E) isomers around a double bond, can also significantly impact how a molecule fits into a binding site and thus its biological activity. The precise spatial orientation of key functional groups is often essential for optimal interaction with a biological target. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values.

For imidazole (B134444) derivatives, MEP analysis consistently highlights specific regions of reactivity. researchgate.netorientjchem.org The regions with the most negative potential, typically colored red, are rich in electrons and correspond to sites susceptible to electrophilic attack. nih.govresearchgate.net In imidazole-containing compounds, these negative potential zones are generally located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. orientjchem.orgrdmodernresearch.com Conversely, regions with positive potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack. These areas are commonly found around hydrogen atoms, particularly those bonded to nitrogen or the aromatic rings. nih.govrdmodernresearch.com The intermediate potential regions are colored green and indicate areas of zero potential. nih.gov

In the context of 1-(2,4-dichlorobenzyl)-1H-imidazole, the MEP map would show a significant negative potential around the N3 atom of the imidazole ring, making it a primary site for interactions with electrophiles or hydrogen bond donors. The chlorine atoms on the benzyl (B1604629) ring also contribute to negative potential regions. rdmodernresearch.com The hydrogen atoms of the imidazole and benzyl rings would exhibit positive potential, marking them as sites for nucleophilic interactions. rdmodernresearch.com This distribution of electrostatic potential is fundamental to understanding how the molecule interacts with biological receptors. nih.gov

Table 1: Interpreted Molecular Electrostatic Potential (MEP) Regions for Imidazole Derivatives

Molecular Region Potential Color Code Predicted Reactivity
Imidazole Nitrogen Atoms Negative Red/Yellow Electrophilic Attack / H-bond Acceptor orientjchem.orgrdmodernresearch.com
Chlorine Atoms Negative Red/Yellow Electrophilic Attack rdmodernresearch.com
Aromatic/Ring Hydrogens Positive Blue Nucleophilic Attack / H-bond Donor nih.govrdmodernresearch.com
Carbon Framework Near-Zero Green Low Reactivity nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. nih.govacadpubl.eu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. nih.gov

In imidazole derivatives, NBO analysis reveals significant delocalization of electron density. rdmodernresearch.com Key interactions often involve the lone pair electrons (n) of nitrogen and oxygen atoms acting as donors and the anti-bonding orbitals (π* or σ) of the ring systems acting as acceptors. acadpubl.eu For instance, a common and significant interaction in similar structures is the charge transfer from a lone pair on a chlorine atom to an adjacent π anti-bonding orbital of the aromatic ring (n(Cl) → π*(C-C)). acadpubl.eu

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions in Similar Imidazole Structures

Donor Orbital (i) Acceptor Orbital (j) Stabilization Energy E(2) (kJ/mol) Interaction Type
n(Cl) π*(C27-C31) 954.54 Lone Pair to Anti-bonding Pi acadpubl.eu
π(C28-C32) σ*(C37-H42) 81.59 Pi to Anti-bonding Sigma nih.gov

Note: The data represents interactions found in closely related imidazole structures to illustrate the types of charge transfers expected.

Vibrational Assignments and Spectroscopic Simulations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. researchgate.netnih.gov When combined with quantum chemical calculations, such as Density Functional Theory (DFT), a detailed and accurate assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.govresearchgate.net

For aromatic and heterocyclic compounds like this compound, the vibrational spectra are complex. DFT calculations are used to compute the theoretical vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often scaled to correct for systematic errors arising from the theoretical method and basis set choice, leading to better agreement with experimental data. nih.gov

Key vibrational modes for this molecule would include C-H stretching vibrations of the aromatic and imidazole rings, C=C and C=N stretching within the rings, C-N stretching, and the characteristic vibrations of the C-Cl bonds. nih.gov For example, the C-H stretching modes of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. The C=N stretching of the imidazole ring is a strong indicator of the heterocyclic structure and is usually observed in the 1600-1500 cm⁻¹ range. researchgate.net The comparison between experimental and calculated spectra allows for a confident assignment of all fundamental vibrational modes. nih.gov

Table 3: Selected Vibrational Frequencies and Assignments for Related Dichlorophenyl and Imidazole Compounds

Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (DFT) (cm⁻¹)
Amide/Carbonyl C=O Stretch 1659 nih.gov 1663 nih.gov 1710 (monomer), 1688 (dimer) nih.gov
Imidazole C=N Stretch 1599 nih.gov - -
C-H Aromatic Stretch 3052-2319 nih.gov - -

Note: This table compiles data from related compounds to approximate the expected spectral features for this compound.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement and stability of atoms and molecules over time. nih.govnajah.edu In drug discovery, MD simulations are essential for evaluating the stability of a ligand-protein complex, providing insights into the binding mode and interactions that cannot be obtained from static docking studies. researchgate.netnih.gov

The simulation begins with the docked complex of the ligand (e.g., this compound) and its biological target. najah.edu The system is typically solvated in a water box with ions to mimic physiological conditions, and the simulation is run for a specific duration, often nanoseconds. najah.edunih.gov

Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. nih.gov

RMSF: This metric calculates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of the protein or ligand that are highly flexible, while low values suggest stable regions that are crucial for binding.

MD simulations can confirm if the initial docking pose is stable and whether the key interactions (like hydrogen bonds) are maintained throughout the simulation, thus providing a more dynamic and realistic assessment of the ligand's binding affinity and stability within the target's active site. najah.eduresearchgate.net

Table 4: Conceptual Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

System Component Analysis Metric Typical Result Interpretation
Protein Backbone RMSD ~2-3 Å (stable plateau) The protein structure is stable throughout the simulation. nih.gov
Ligand RMSD < 2 Å (stable plateau) The ligand remains stably bound in the binding pocket. nih.gov
Active Site Residues RMSF Low fluctuations Key binding residues are stable and maintain interaction with the ligand.
Ligand RMSF Low fluctuations The ligand's conformation is stable within the active site.

Mechanisms of Resistance in Research Contexts

Fungal Resistance Mechanisms to Azole Compounds

Resistance to azole antifungals, including those derived from the 1-(2,4-dichlorobenzyl)-1H-imidazole structure like imazalil (B1671291) and isoconazole, is a multifaceted issue. The two most extensively studied mechanisms at the molecular level are the overexpression of membrane-bound efflux pumps and modifications within the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.govoup.com Often, these mechanisms can occur simultaneously within the same fungal strain, resulting in higher levels of resistance. oup.com

One of the most common strategies fungi employ to resist azole antifungals is the active removal of the drug from the cell, a process mediated by efflux pumps. nih.gov This mechanism prevents the intracellular accumulation of the antifungal agent, keeping it below the concentration required to inhibit its target. reviberoammicol.com Fungi possess two main superfamilies of efflux transporters implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov

In Candida albicans, a prevalent human pathogen, the upregulation of genes encoding ABC transporters, such as CDR1 and CDR2, is a major cause of high-level azole resistance. oup.comnih.gov Similarly, the MFS transporter, encoded by the MDR1 gene, also contributes to resistance. nih.gov The overexpression of these transporters is not only a defense mechanism but can also be triggered by exposure to sub-lethal concentrations of the antifungal agent. researchgate.net

In the context of plant pathogens, research on imazalil-resistant Penicillium digitatum, which causes green mold on citrus fruits, has also pointed towards the involvement of efflux pumps. researchgate.net Enhanced efflux activity reduces the drug's effectiveness, a significant concern for the agricultural industry which relies on azoles like imazalil for postharvest disease control. researchgate.netup.ac.za The development of efflux pump inhibitors (EPIs) is an active area of research to counteract this resistance mechanism. mdpi.com

Table 1: Key Efflux Pumps Associated with Azole Resistance

Efflux Pump Family Gene(s) Implicated Fungal Species Role in Resistance
ATP-Binding Cassette (ABC) CDR1, CDR2 Candida albicans Actively effluxes azoles, preventing intracellular accumulation. oup.comnih.gov
ATP-Binding Cassette (ABC) Afr1 Cryptococcus neoformans Contributes to azole resistance through drug efflux. nih.gov
Major Facilitator Superfamily (MFS) MDR1 Candida albicans Mediates resistance to fluconazole (B54011) and other azoles. oup.comnih.gov

The primary target for azole antifungal agents is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol (B1671047) biosynthesis pathway. nih.gov This enzyme is encoded by the ERG11 gene in yeasts and its homolog, cyp51A, in molds like Aspergillus. nih.gov Alterations in this target enzyme can significantly reduce the binding affinity of azole drugs, thereby rendering them less effective.

The most common alteration is the occurrence of point mutations in the cyp51A gene. frontiersin.org In Aspergillus fumigatus, numerous mutations have been identified in resistant strains. For example, a mutation leading to a tandem repeat (TR) in the promoter region of cyp51A, combined with a point mutation at codon 98 (L98H), is a well-documented cause of resistance to multiple azoles, including imazalil. nih.govnih.gov This specific mutation, TR₃₄/L98H, has been reported globally and is often linked to environmental fungicide use. nih.gov Other significant mutations occur at codons like G54 and M220, which also confer resistance. oup.comfrontiersin.org

Overexpression of the cyp51A gene is another key resistance mechanism. nih.gov An increased production of the target enzyme means that a higher concentration of the antifungal drug is needed to achieve an inhibitory effect. nih.gov This can be caused by mutations in the gene's promoter region, such as the tandem repeats mentioned earlier. nih.gov

Table 2: Common cyp51A Mutations in Aspergillus fumigatus Conferring Azole Resistance

Mutation Associated Azole Resistance Mechanism
TR₃₄/L98H Itraconazole, Voriconazole, Imazalil Combination of promoter mutation (overexpression) and altered target binding site. nih.govnih.gov
G54 substitutions (e.g., G54W, G54E) Itraconazole, Posaconazole Alters the drug binding pocket, reducing azole affinity. oup.comfrontiersin.org
M220 substitutions (e.g., M220K, M220I) Itraconazole, Voriconazole, Posaconazole Affects the conformation of the target enzyme, leading to broad azole resistance. oup.comfrontiersin.org

Strategies for Developing Compounds Active Against Resistant Strains in Research Settings

The rise of antifungal resistance necessitates the development of novel therapeutic strategies. nih.govadventurepark12.com Research efforts are focused on several key areas to overcome the limitations of current drugs.

One primary strategy is the development of new antifungal agents that can evade existing resistance mechanisms. This includes designing molecules that are not substrates for the common efflux pumps or that can effectively bind to mutated target enzymes. researchgate.net For instance, investigational antifungals are being developed that target ergosterol biosynthesis but have shown activity against some azole-resistant isolates.

Another approach is combination therapy. adventurepark12.com This involves using an existing azole antifungal alongside a second compound that inhibits a specific resistance mechanism. The development of efflux pump inhibitors (EPIs) is a promising example. nih.gov An effective EPI would restore the susceptibility of a resistant strain to an azole by preventing the drug from being expelled from the cell. mdpi.com Research has explored various compounds, from synthetic molecules to natural products, for their potential as EPIs.

For agricultural applications, where imazalil resistance is a problem, alternative control methods are being investigated. These include the use of other chemical agents like pyrimethanil (B132214) or potassium sorbate (B1223678) in combination with imazalil to control resistant strains of Penicillium digitatum. inia.uy Non-chemical strategies, such as treatment with UV-B radiation or essential oils like tea tree oil (Melaleuca alternifolia), have also shown promise in managing resistant fungal populations in postharvest settings. researchgate.netishs.org Ultimately, a multi-pronged approach that includes the development of new molecules, combination therapies, and alternative control methods will be crucial in combating the growing challenge of antifungal resistance. nih.gov

Emerging Research Directions and Non Medical Applications

Development of Novel Chemical Probes and Research Tools

While direct applications of 1-(2,4-dichlorobenzyl)-1H-imidazole as a chemical probe are not extensively documented, its structural features, particularly the imidazole (B134444) core, make it a candidate for the development of novel research tools. Imidazole-based compounds are known to be effective ligands for various metal ions and can be integrated into larger systems designed for specific biological or chemical detection.

Chemical probes are essential for understanding complex biological processes, and there is a continuous search for new molecular tools with improved specificity and sensitivity. These probes often contain a reactive group for binding to a target, a reporter group (like a fluorophore) for detection, and a linker. The development of trifunctional chemical proteomic probes, which combine elements for target detection and isolation, exemplifies the sophistication in this field. researchgate.net

Research has shown that imidazole derivatives can be fashioned into fluorescent probes. For instance, a novel benzo rsc.orgnih.govimidazole[2,1-b]quinazoline-1(2H)-one has been synthesized and demonstrated to be a selective and sensitive fluorescent turn-on probe for the detection of Cu(II) ions. nih.gov The fluorescence of this probe is enhanced upon binding to copper, allowing for its detection. nih.gov This principle could be adapted to derivatives of this compound for the detection of other biologically or environmentally significant analytes.

Furthermore, the reactivity of the imidazole ring and the potential for functionalization of the dichlorophenyl group provide avenues for creating reactivity-based probes. Such probes are designed to covalently modify specific types of molecules, enabling their discovery and characterization. A recent example is a Diels-Alder probe developed for the discovery of natural products containing furan (B31954) moieties. beilstein-journals.org The inherent reactivity of the imidazole nucleus within this compound could be similarly harnessed to design probes for specific classes of biomolecules.

The synthesis of imidazole-1,2,4-oxadiazole-piperazine hybrids as anticancer agents further underscores the versatility of the imidazole scaffold in creating complex molecules with specific biological activities that can be studied using probe-based approaches. nih.gov

Potential Applications in Materials Science

The field of materials science is increasingly looking towards organic molecules to create next-generation electronics and energy solutions. Imidazole-containing compounds are of particular interest due to their electronic properties, thermal stability, and ability to self-assemble.

Organic Electronics and Dye-Sensitized Solar Cells (DSSCs):

Imidazole derivatives are being actively researched for their use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In DSSCs, organic dyes are used as sensitizers to absorb light and inject electrons into a semiconductor, generating electricity. The efficiency of these cells is highly dependent on the chemical structure of the dye.

Research has demonstrated that imidazole-based dipolar organic compounds can serve as effective spacers and donors in donor-π-acceptor type organic dyes for DSSCs. nih.gov A series of such dyes, featuring a 1-alkyl-1H-imidazole spacer, exhibited good power conversion efficiencies. nih.gov The imidazole core can be systematically tailored to optimize the performance of the solar cell. For example, a study on new cyclic and acyclic imidazole-based sensitizers showed that modifications to the imidazole donor moiety significantly impact the power conversion efficiency of the DSSC. rsc.org

While this compound itself has not been reported as a primary component in DSSCs, its synthesis provides a foundational structure that could be further functionalized to create novel dyes. The dichlorophenyl group can influence the electronic properties and solubility of the resulting dye, potentially leading to improved performance. The synthesis of new imidazole derivative dyes with varying π-bridge parts is an active area of research aimed at enhancing the photovoltaic and optoelectronic properties of DSSCs.

Polymer Science:

The imidazole ring is a valuable building block in polymer chemistry. Its ability to participate in various chemical reactions and its inherent properties make it suitable for creating polymers with specific functions. For instance, the synthesis of readily modifiable amides from aldehydes, including N-acyl imidazoles, highlights the role of imidazole derivatives as versatile reagents in organic transformations that can be applied to polymer synthesis. acs.org These activated amides can be used to form new carbon-carbon, carbon-nitrogen, and other bonds, which is fundamental to creating complex polymer architectures.

Although direct polymerization of this compound is not a common application, its potential as a monomer or a precursor to functional monomers remains an area for exploration. The dichlorophenyl and benzyl (B1604629) groups can be modified to introduce polymerizable functionalities or to tune the properties of the resulting polymer, such as its thermal stability, conductivity, or optical properties.

Role as an Intermediate in the Synthesis of Other Research Compounds

One of the most significant and well-documented applications of this compound and its close derivatives is its role as a key intermediate in the synthesis of a variety of important compounds, particularly in the field of medicinal chemistry. The compound serves as a versatile building block, allowing for the construction of more complex molecular architectures.

A closely related and crucial derivative is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. biosynth.combldpharm.comchemicalbook.com This compound is a pivotal intermediate in the synthesis of several widely used antifungal agents. chemicalbook.comgoogle.com The synthesis of this intermediate often starts from precursors that are structurally similar to this compound, or it can be synthesized from 2-chloro-1-(2,4-dichlorophenyl)-ethanol and imidazole. google.com

The subsequent reaction of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol with various substituted benzyl halides leads to the formation of a range of potent antifungal drugs. This synthetic strategy has been successfully employed to produce several marketed and investigational antifungal agents.

Table 1: Antifungal Agents Synthesized from this compound Derivatives

Final CompoundIntermediateTherapeutic ClassReference(s)
Miconazole (B906)α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanolAntifungal chemicalbook.comgoogle.com
Econazoleα-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanolAntifungal chemicalbook.comgoogle.com
Sertaconazole1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolAntifungal nih.gov
Isoconazole1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoneAntifungal chemicalbook.com

The synthesis of these complex molecules highlights the importance of this compound and its derivatives as foundational scaffolds in drug discovery and development. The development of novel 1,2,4-triazoles and benzimidazole-triazole hybrids as antifungal agents further underscores the continuing interest in imidazole-containing structures for creating new therapeutic agents. nih.govacs.org

Exploration in Agricultural Chemistry Research

The application of imidazole-based compounds extends into agricultural chemistry, where they are investigated for their potential to protect crops and improve food preservation. The structural motifs present in this compound are found in several agriculturally relevant chemicals.

Antistaling Agents for Fruits:

Post-harvest losses of fruits and vegetables due to fungal spoilage are a significant global issue. nih.gov Chemical preservatives are often used to extend the shelf life of produce. Research has identified that 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, a key derivative of the title compound, is an important intermediate in the synthesis of fruit antistaling agents. google.com These agents help to prevent the decay and browning of fruits, thereby maintaining their quality and extending their marketability. nih.gov

The fungicidal properties of imidazole derivatives are central to their use as antistaling agents. By inhibiting the growth of common spoilage fungi, these compounds can significantly prolong the freshness of fruits. Recent studies have explored various novel preservation methods, including the use of natural compounds like proanthocyanidins, to control fungal growth on fruits like blueberries. frontiersin.org The development of effective and safe chemical preservatives remains an active area of research.

Fungicides:

The imidazole core is a well-established pharmacophore in the development of agricultural fungicides. Imazalil (B1671291), a widely used fungicide for the post-harvest treatment of fruits and vegetables, is an imidazole derivative. Notably, 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol is a known environmental transformation product of imazalil. nih.gov This connection underscores the relevance of the this compound scaffold to the design and understanding of agricultural fungicides.

The development of new antifungal agents is crucial to combat the emergence of resistant fungal strains. The synthesis of novel 1,2,4-triazole (B32235) derivatives, which share structural similarities with imidazole-based fungicides, is being actively pursued to create more effective and environmentally benign crop protection agents. nih.gov The foundational structure of this compound provides a starting point for the synthesis of new candidate molecules for agricultural applications.

Conclusion and Future Perspectives in the Academic Research of 1 2,4 Dichlorobenzyl 1h Imidazole

Summary of Key Academic Contributions and Insights

Direct and extensive academic research focusing solely on 1-(2,4-dichlorobenzyl)-1H-imidazole is notably sparse. Its primary contribution to the scientific literature appears to be as a chemical intermediate and a structural analog in the broader exploration of imidazole-based compounds. The insights we can glean are therefore derived largely by inference from its constituent parts: the imidazole (B134444) core and the 2,4-dichlorobenzyl moiety.

The imidazole ring is a fundamental component of numerous biologically essential molecules, including the amino acid histidine, and is a core feature in many approved drugs. imedpub.comnih.gov Its derivatives are known to possess a wide array of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. imedpub.comnih.govnih.gov The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with a variety of biological targets like enzymes and receptors. researchgate.net

The 2,4-dichloro substitution pattern on the benzyl (B1604629) group is a common feature in several potent antifungal agents. This specific halogenation is critical to the activity of drugs like isoconazole, miconazole (B906), and econazole. wikipedia.orgsigmaaldrich.com For instance, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a well-known intermediate in the synthesis of miconazole, highlighting the importance of the 2,4-dichlorophenyl and imidazole combination in creating powerful antifungal agents. bldpharm.com The presence of this moiety in this compound strongly suggests a potential for similar biological activities, yet this has not been explicitly explored or documented in dedicated studies.

Therefore, the key academic insight is that while the structural components of this compound are associated with significant biological activity, the compound itself serves more as a reference point or a synthetic precursor than a subject of direct biological investigation.

Identification of Unaddressed Research Questions and Gaps

The limited focus on this compound has left a significant number of research questions unanswered. The most prominent gap is the near-complete absence of a characterized biological activity profile for the compound.

Key Research Gaps:

Lack of Comprehensive Biological Screening: There is no published data on the systematic screening of this compound for its potential antifungal, antibacterial, anticancer, anti-inflammatory, or antiviral effects.

Absence of Mechanistic Studies: Without established biological activity, no research has been conducted on its potential mechanism of action. For example, if it possesses antifungal properties, it is unknown whether it would act via ergosterol (B1671047) biosynthesis inhibition, a common mechanism for azole antifungals.

Unexplored Pharmacokinetic Profile: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound have not been investigated. Understanding its stability, solubility, and metabolic fate is crucial for any potential therapeutic development. nih.gov

No Structure-Activity Relationship (SAR) Context: While the 2,4-dichloro substitution is known to be effective in other molecules, its specific contribution in this compound has not been compared with other substitution patterns (e.g., 2,6-dichloro, 3,4-dichloro, or non-halogenated analogs). Such SAR studies are fundamental to medicinal chemistry. nih.gov

Potential in Agrochemicals: Some imidazole derivatives have been investigated as plant growth regulators. acs.org Whether this compound has any utility in agriculture remains an open question.

Directions for Future Academic and Pre-clinical Research Endeavors

The identified gaps provide a clear framework for future research. The structural promise of this compound justifies a systematic and thorough investigation to unlock its potential.

Proposed Future Research:

Systematic In Vitro Biological Evaluation: The most critical next step is to perform comprehensive in vitro screening. This should include assays for:

Antifungal Activity: Testing against a panel of clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus) and plant pathogens. nih.gov

Antibacterial Activity: Screening against representative Gram-positive and Gram-negative bacteria, including drug-resistant strains. acs.org

Anticancer Activity: Evaluating cytotoxicity against a diverse range of human cancer cell lines. researchgate.net

Anti-inflammatory Activity: Investigating its ability to inhibit key inflammatory mediators or enzymes, such as cyclooxygenases (COX). nih.gov

Mechanistic and Molecular Docking Studies: Should any significant biological activity be discovered, subsequent research should focus on elucidating its mechanism of action. For instance, if antifungal activity is confirmed, studies could investigate its effect on sterol biosynthesis. Molecular docking simulations could predict and rationalize its binding interactions with potential biological targets.

Structure-Activity Relationship (SAR) Exploration: A focused research program should be initiated to synthesize and evaluate a series of analogs. This would help in understanding the precise role of the 2,4-dichlorobenzyl group and the imidazole core in conferring biological activity.

Pre-clinical Feasibility Studies: If promising in vitro results are obtained, the research could advance to pre-clinical stages. This would involve initial ADMET profiling to assess its drug-like properties and subsequent in vivo studies in relevant animal models to evaluate efficacy and safety, following established pathways for imidazole-based drug candidates. nih.gov

The table below outlines a potential research path based on the activities of related compounds.

Research PhaseObjectiveRationale based on Related Compounds
Phase 1: Foundational Screening Broad in vitro screening for antifungal, antibacterial, and anticancer activity.The imidazole scaffold and 2,4-dichloro substitution are common in potent antifungal and other bioactive molecules. imedpub.comnih.govwikipedia.org
Phase 2: Mechanistic Insight If active, investigate the mechanism of action (e.g., enzyme inhibition, receptor binding).Azole antifungals commonly inhibit lanosterol (B1674476) 14α-demethylase. Other imidazole derivatives show activity via COX inhibition or kinase modulation. nih.gov
Phase 3: Lead Optimization Synthesize and test analogs to establish Structure-Activity Relationships (SAR).Varying the substitution on the benzyl ring can significantly impact potency and selectivity. nih.govnih.gov
Phase 4: Pre-clinical Evaluation Conduct ADMET studies and in vivo testing in animal models for the most promising candidates.Successful imidazole drugs have undergone extensive pre-clinical and clinical development to ensure safety and efficacy. nih.gov

Q & A

Q. How should researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or nanoformulations (liposomes, cyclodextrin complexes). For example, 1-(2-chlorobenzyl)-1H-imidazole derivatives showed 10-fold solubility increases in β-cyclodextrin solutions without cytotoxicity . Dynamic light scattering (DLS) monitors nanoparticle stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.